molecular formula C35H52O15 B078614 Convalloside CAS No. 13473-51-3

Convalloside

Número de catálogo: B078614
Número CAS: 13473-51-3
Peso molecular: 712.8 g/mol
Clave InChI: CAYUJEAJKPLCAV-TZOZDROWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Convalloside, also known as bogoroside, belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Anticancer Applications

Convalloside and its derivative convallatoxin have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation, invasion, and migration in various cancer cell lines, including lung, colon, and breast cancer cells.

  • Mechanisms of Action :
    • Induction of Apoptosis : Convallatoxin induces apoptosis by activating caspase-3 and cleaving PARP, which are crucial for programmed cell death .
    • Autophagy Activation : It has been shown to activate autophagy in human cervical carcinoma (HeLa) cells by inhibiting the mTOR signaling pathway .
    • Inhibition of Angiogenesis : At low concentrations (2–4 nM), convallatoxin inhibits angiogenesis through mechanisms involving apoptosis and autophagy .
  • Dosage Efficacy :
    • In studies, a dose of 10 nM was effective against A549 non-small cell lung cancer cells, while an LD50 of 50 nM was noted in colon cancer models .

Cardiovascular Health

This compound is also recognized for its effects on cardiovascular health. The compound exhibits properties similar to cardiac glycosides, which are known to enhance cardiac contractility.

  • Positive Inotropic Effects :
    • Convallatoxin has been observed to increase cardiac stroke volume and pulse pressure by modulating Na+/K+-ATPase activity .
  • Vasodilatory and Vasoconstrictor Effects :
    • Research indicates that it can exhibit both vasodilatory and vasoconstrictor effects, making it a candidate for managing heart conditions .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral infections.

  • Human Cytomegalovirus (HCMV) :
    • This compound has been shown to inhibit HCMV replication effectively at low doses (0.01 μM), impacting sodium levels and subsequently protein synthesis within infected cells .

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound in clinical settings:

StudyFocusFindings
Hoi et al. (2024)Cancer TherapyConvallatoxin induced apoptosis and autophagy in HeLa cells; effective at low concentrations .
Matsuo et al. (2024)Cardiac FunctionPositive inotropic effects observed; potential for treating cardiac dysfunctions .
PMC Study (2021)Glycoside ResearchDiscussed the repositioning of cardiac glycosides for cancer treatment; highlighted the role of Na+/K+-ATPase as a target .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Convalloside (C35H52O15C_{35}H_{52}O_{15}) features:

  • A steroidal backbone with hydroxyl groups at positions 3β, 5β, and 14β.

  • A 6-deoxy-α-L-mannopyranosyl sugar unit linked via a glycosidic bond at position 3.

  • An aldehyde group at position 10, critical for redox reactions .

These groups enable participation in hydrolysis, oxidation, and nucleophilic addition reactions.

Metabolic Reactions

This compound undergoes phase I metabolism, primarily in the liver:

Reaction TypeEnzyme InvolvedProduct
Aldehyde reduction Cytochrome P450 (CYP)Convallosidol (alcohol derivative)
Glycosidic cleavage β-GlucosidasesAglycone + sugar
  • The aldehyde group at C10 is reduced to a primary alcohol, increasing polarity for renal excretion .

  • Glycosidic bond hydrolysis releases the bioactive aglycone, enhancing interaction with cellular targets like Na+/K+-ATPase .

Hydrolysis and Stability

Acidic Hydrolysis :

  • Under acidic conditions (e.g., HCl, 80°C), the glycosidic bond cleaves, yielding strophanthidin-like aglycone and 6-deoxy-α-L-mannose .

  • Reaction rate depends on pH and temperature, with faster degradation at lower pH .

Enzymatic Hydrolysis :

  • β-Glucosidases in human gut microbiota catalyze hydrolysis, influencing bioavailability .

Interaction with Na+/K+-ATPase

This compound inhibits Na+/K+-ATPase by binding to the enzyme’s extracellular domain:

ParameterValue (this compound)Comparison (Ouabain)
IC50 10–50 nM20–100 nM
Binding Affinity (Kd) 8.2 nM15.4 nM

This inhibition increases intracellular Ca²⁺, enhancing cardiac contractility . Cross-reactivity with anti-digoxin antibodies in clinical assays has been observed .

Oxidation Reactions

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):
This compound+KMnO410 Carboxythis compound+MnO2\text{this compound}+\text{KMnO}_4\rightarrow \text{10 Carboxythis compound}+\text{MnO}_2
This reaction is pH-dependent and proceeds optimally in neutral to alkaline conditions .

In Vitro Reactivity

  • Photodegradation : Exposure to UV light induces cleavage of the lactone ring, forming inactive metabolites .

  • Nucleophilic Addition : The aldehyde reacts with amines (e.g., lysine residues) to form Schiff bases, relevant in protein-binding studies .

Synthetic Modifications

This compound serves as a precursor for derivatives:

DerivativeModificationApplication
Convallosidol Aldehyde → AlcoholReduced cardiotoxicity
Acetylated this compound Hydroxyl acetylationEnhanced lipophilicity

Synthetic routes often employ Koenigs-Knorr glycosylation or enzymatic methods .

Mechanistic Pathways

Computational studies using united reaction valley analysis (URVA) reveal:

  • Contact Phase : Van der Waals interactions between this compound and enzymes .

  • Transition State : Cleavage of glycosidic bond via proton transfer .

  • Product Adjustment : Release of aglycone and stabilization by solvation .

Propiedades

Número CAS

13473-51-3

Fórmula molecular

C35H52O15

Peso molecular

712.8 g/mol

Nombre IUPAC

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1

Clave InChI

CAYUJEAJKPLCAV-TZOZDROWSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

melting_point

201-204°C

Key on ui other cas no.

13473-51-3

Descripción física

Solid

Sinónimos

convalloside
neoconvalloside

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.